4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1558171-05-3
VCID: VC2878507
InChI: InChI=1S/C12H12N2O/c1-9-3-4-10(8-15)12(5-9)11-6-13-14(2)7-11/h3-8H,1-2H3
SMILES: CC1=CC(=C(C=C1)C=O)C2=CN(N=C2)C
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

CAS No.: 1558171-05-3

Cat. No.: VC2878507

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde - 1558171-05-3

Specification

CAS No. 1558171-05-3
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 4-methyl-2-(1-methylpyrazol-4-yl)benzaldehyde
Standard InChI InChI=1S/C12H12N2O/c1-9-3-4-10(8-15)12(5-9)11-6-13-14(2)7-11/h3-8H,1-2H3
Standard InChI Key GSUWTOKVCKVGQX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C=O)C2=CN(N=C2)C
Canonical SMILES CC1=CC(=C(C=C1)C=O)C2=CN(N=C2)C

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Nomenclature

4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is characterized by a benzaldehyde core substituted with a methyl group at position 4 and a 1-methylpyrazole moiety at position 2. This structural arrangement creates a compound with potentially interesting chemical reactivity and biological properties. The compound has been cataloged and identified through various chemical databases and research initiatives.

ParameterInformation
CAS Number1558171-05-3
IUPAC Name4-methyl-2-(1-methylpyrazol-4-yl)benzaldehyde
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
Standard InChIInChI=1S/C12H12N2O/c1-9-3-4-10(8-15)12(5-9)11-6-13-14(2)7-11/h3-8H,1-2H3
Standard InChIKeyGSUWTOKVCKVGQX-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)C=O)C2=CN(N=C2)C

Structural Features and Bonding

The molecule possesses several structural features that influence its chemical behavior:

  • An aldehyde group (-CHO) that serves as a reactive center for various chemical transformations

  • A pyrazole ring with a methyl substituent at the N1 position

  • A benzene ring with methyl substitution at the para position relative to the aldehyde

  • An ortho relationship between the pyrazole substituent and the aldehyde group

This structural arrangement creates a molecule with multiple reactive sites and potential for further functionalization. The presence of the aldehyde group makes the compound particularly suitable for condensation reactions and other transformations typical of carbonyl compounds. Meanwhile, the pyrazole ring contributes to the compound's potential biological activity, as pyrazole derivatives are known to possess diverse pharmacological properties.

Physicochemical Properties

Physical and Chemical Properties

Understanding the physicochemical properties of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is essential for predicting its behavior in different chemical environments and biological systems. While specific experimental data for this compound is limited in the available literature, certain properties can be inferred from its structural features and comparison with similar compounds.

The compound is expected to exist as a solid at room temperature, which is typical for compounds of this molecular weight and structure. Its solubility profile likely includes moderate solubility in organic solvents such as methanol, ethanol, dichloromethane, and DMSO, with limited solubility in water due to its predominantly hydrophobic character.

Adductm/zPredicted CCS (Ų)
[M+H]⁺201.10224~144-146
[M+Na]⁺223.08418~158-160
[M+NH₄]⁺218.12878~152-154
[M+K]⁺239.05812~153-155
[M-H]⁻199.08768~147-149
[M]⁺200.09441~147-149

These predicted values are estimated based on data from structurally related pyrazole derivatives and would need experimental verification for precise determination .

Biological Activities and Applications

Antioxidant Properties

Pyrazole-based compounds often display considerable antioxidant activity, functioning as effective radical scavengers that protect against oxidative stress in biological systems . These properties are particularly relevant for potential applications in conditions characterized by excessive oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.

Table 3 summarizes the potential biological activities of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde based on studies of structurally related pyrazole derivatives.

Table 3: Potential Biological Activities of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde

Biological ActivityPotential MechanismResearch Status
AnticancerCytotoxicity against cancer cell linesInferred from related compounds
AntioxidantFree radical scavengingCommon property of pyrazole derivatives
Anti-inflammatoryInhibition of inflammatory mediatorsRequires experimental verification
AntimicrobialInterference with microbial cell processesCommon in heterocyclic compounds

Synthetic Applications

Beyond potential biological applications, 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde could serve as a valuable synthetic intermediate. The aldehyde functionality provides a reactive site for various transformations, including:

  • Condensation reactions to form imines, oximes, or hydrazones

  • Reduction to the corresponding alcohol

  • Oxidation to the carboxylic acid

  • Aldol and related C-C bond-forming reactions

These transformations could generate libraries of derivatives for structure-activity relationship studies in drug discovery programs.

Analytical Methods and Characterization

Chromatographic Analysis

For the analysis and quality control of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde, various chromatographic methods could be employed. High-performance liquid chromatography (HPLC) with UV detection would be suitable for purity determination and quantitative analysis. Gas chromatography coupled with mass spectrometry (GC-MS) could also be utilized for identification and characterization purposes, particularly for verification of synthetic products.

Spectroscopic Characterization

Complete characterization of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde would typically involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features

  • Infrared (IR) spectroscopy to identify functional groups, particularly the characteristic aldehyde C=O stretching vibration

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • UV-visible spectroscopy to determine absorption characteristics

These analytical methods would provide complementary information to establish the identity and purity of the compound for research purposes.

Future Research Directions

Structure-Activity Relationship Studies

An important avenue for future research involves comprehensive structure-activity relationship (SAR) studies to better understand how structural modifications to 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde affect its biological properties. These studies could focus on:

  • Variation of substituents on the benzene ring

  • Modification of the pyrazole ring, including alternative heterocycles

  • Transformation of the aldehyde group to other functional groups

  • Introduction of additional functional groups to enhance solubility or target specificity

Such systematic structural variations could lead to the development of more potent and selective compounds for specific therapeutic applications.

Mechanistic Investigations

Understanding the mechanisms underlying the biological activities of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde and its derivatives is crucial for rational drug design. Future research should investigate:

  • Molecular targets and binding modes

  • Structure-based design approaches using computational methods

  • Cellular pathways affected by the compound

  • In vivo pharmacokinetic and pharmacodynamic properties

These investigations would provide valuable insights into the compound's mode of action and guide the development of improved derivatives.

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